molecular formula C12H10N2O3 B8057154 (2-Nitro-6-phenoxyphenyl)amine

(2-Nitro-6-phenoxyphenyl)amine

Cat. No.: B8057154
M. Wt: 230.22 g/mol
InChI Key: LQEIMNHONUTSLN-UHFFFAOYSA-N
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Description

(2-Nitro-6-phenoxyphenyl)amine is an organic compound with the molecular formula C12H10N2O3. It is characterized by the presence of a nitro group (-NO2) and a phenoxy group (-OC6H5) attached to an aniline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitro-6-phenoxyphenyl)amine typically involves the nitration of 2-phenoxyaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: (2-Nitro-6-phenoxyphenyl)amine is unique due to the presence of both nitro and phenoxy groups on the same aromatic ring, which imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

2-nitro-6-phenoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-12-10(14(15)16)7-4-8-11(12)17-9-5-2-1-3-6-9/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEIMNHONUTSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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